5-Fluorofuran-2-carbonitrile
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Overview
Description
5-Fluorofuran-2-carbonitrile is a chemical compound with the molecular formula C5H2FNO and a molecular weight of 111.08 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a fluorine atom and a nitrile group attached to the furan ring
Preparation Methods
The synthesis of 5-Fluorofuran-2-carbonitrile typically involves the fluorination of furan derivatives. . Industrial production methods may involve catalytic processes to enhance yield and selectivity, although specific industrial methods are not widely documented.
Chemical Reactions Analysis
5-Fluorofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives with additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different furan derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluorofuran-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Fluorofuran-2-carbonitrile involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. The nitrile group can interact with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. These interactions are crucial for its applications in synthesis and potential biological activities.
Comparison with Similar Compounds
5-Fluorofuran-2-carbonitrile can be compared with other furan derivatives such as:
5-Hydroxymethylfurfural (HMF): Unlike this compound, HMF contains a hydroxymethyl group and is primarily used in the production of bio-based chemicals.
Furfural: This compound has an aldehyde group and is used as a precursor for various furan-based chemicals.
2,5-Furandicarboxylic acid (FDCA): FDCA is a dicarboxylic acid derivative of furan and is used in the production of bio-based polymers
Properties
Molecular Formula |
C5H2FNO |
---|---|
Molecular Weight |
111.07 g/mol |
IUPAC Name |
5-fluorofuran-2-carbonitrile |
InChI |
InChI=1S/C5H2FNO/c6-5-2-1-4(3-7)8-5/h1-2H |
InChI Key |
XAPQRXGCQPTTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)F)C#N |
Origin of Product |
United States |
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